tert-butyl N-[3-(fluorosulfonyl)butyl]carbamate
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Overview
Description
tert-Butyl N-[3-(fluorosulfonyl)butyl]carbamate is a chemical compound with the molecular formula C9H18FNO4S It is a derivative of carbamate, featuring a tert-butyl group and a fluorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(fluorosulfonyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating the nucleophilic attack on the fluorosulfonyl reagent. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(fluorosulfonyl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfonyl or sulfide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[3-(fluorosulfonyl)butyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized carbamates.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive fluorosulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluorosulfonyl)butyl]carbamate involves its reactive fluorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, enzymes, and other biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluorosulfonyl group.
tert-Butyl N-[3-(fluorosulfonyl)phenyl]carbamate: A similar compound with a phenyl group instead of a butyl group.
tert-Butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate: A methylated version with a phenyl group.
Uniqueness
tert-Butyl N-[3-(fluorosulfonyl)butyl]carbamate is unique due to its combination of a tert-butyl group and a fluorosulfonyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
CAS No. |
2357738-51-1 |
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Molecular Formula |
C9H18FNO4S |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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